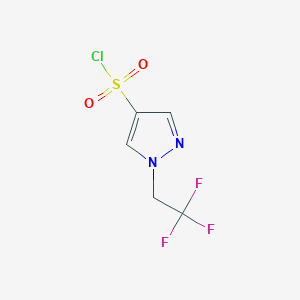
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C5H4ClF3N2O2S and its molecular weight is 248.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Trifluoromethanesulfonyl chloride (CF3SO2Cl), related to the compound , has been extensively used in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. Its reactivity under reductive conditions, compared to the oxidative conditions required by its sodium salt counterpart, highlights its utility in electrophilic chlorination and enantioselective chlorination applications (Chachignon, Guyon, & Cahard, 2017).
Environmental Degradation and Monitoring
The environmental degradation of polyfluoroalkyl chemicals, which include compounds similar to 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride, has been a subject of significant study. These chemicals are potential precursors to perfluoroalkyl acid (PFAA) pollutants. Understanding the microbial degradation pathways of these substances is crucial for evaluating their environmental fate and effects. Studies have highlighted the need for further research into the biodegradation potential of these compounds to better manage their environmental impact (Liu & Avendaño, 2013).
Treatment and Removal Technologies
Concerning the treatment and removal of perfluorinated compounds like PFOS and PFOA, various methods have been explored. While conventional technologies such as carbon adsorption have been commonly used, innovative approaches including sonochemistry, bioremediation, and photolysis are being investigated for their effectiveness. These studies underscore the complexity of treating water contaminated with such compounds and the need for more efficient removal methods (Kucharzyk, Darlington, Benotti, Deeb, & Hawley, 2017).
Mecanismo De Acción
Target of Action
A structurally similar compound, lotilaner, is known to target gamma-aminobutyric acid (gaba)-gated chloride channels, specifically in mites . These channels play a crucial role in the nervous system, regulating the flow of chloride ions across the neuronal cell membrane and modulating neuronal excitability .
Mode of Action
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride likely interacts with its targets in a manner similar to lotilaner. Lotilaner acts as a non-competitive antagonist of the GABA-gated chloride channels . This means it binds to these channels and inhibits their function, leading to a disruption in the normal flow of chloride ions. This disruption can result in a paralytic action in the target organism, leading to its death .
Safety and Hazards
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2O2S/c6-14(12,13)4-1-10-11(2-4)3-5(7,8)9/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYOSJHRHDKPEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006487-19-9 |
Source


|
| Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
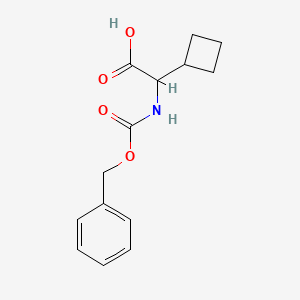
![2-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B1288203.png)
![2-broMo-6-Methyl-1H-benzo[d]iMidazole](/img/structure/B1288204.png)
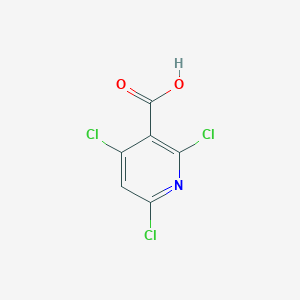
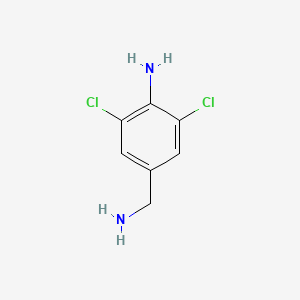
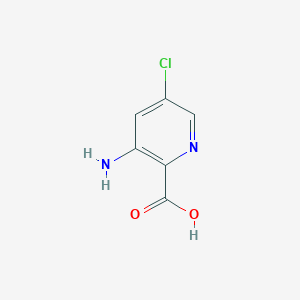
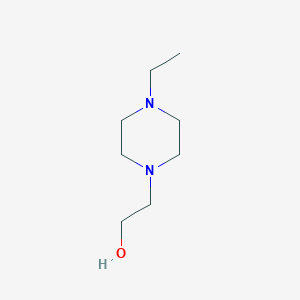
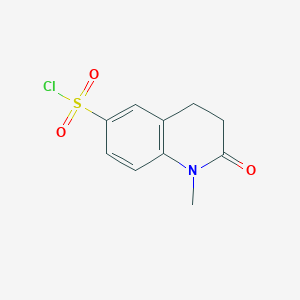
![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1288235.png)

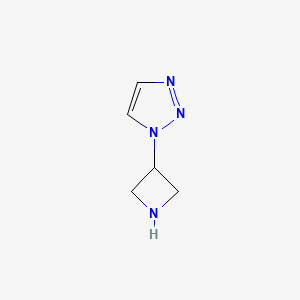

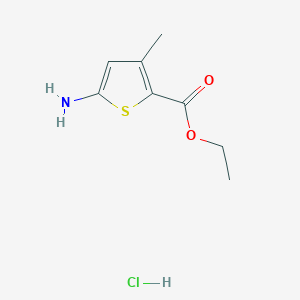
![[1-(2-Aminoethyl)piperidin-4-yl]methanol](/img/structure/B1288255.png)
